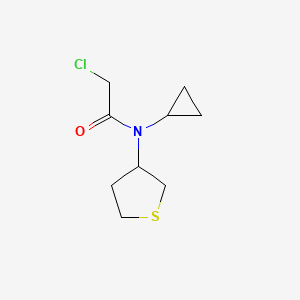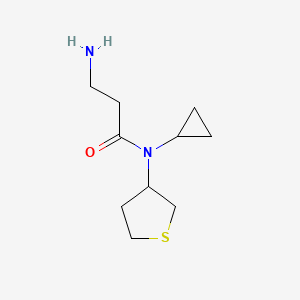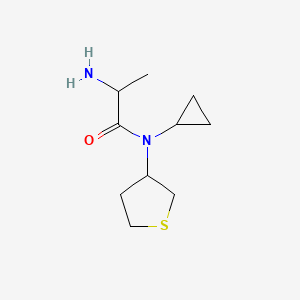
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid
Overview
Description
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid, also known as E-3-PPA, is a synthetic derivative of pyrrolidinone, an organic compound that is used in a variety of applications in the pharmaceutical and chemical industries. It is a white crystalline solid with a melting point of 135-137°C and is soluble in both water and methanol. E-3-PPA has been used as a synthetic intermediate in a number of different syntheses, including the synthesis of drugs and other pharmaceuticals. In addition, E-3-PPA has been studied for its potential use in medical research, as it has been found to have a number of interesting biochemical and physiological effects.
Scientific Research Applications
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid has been studied in a number of different scientific research applications. It has been found to have potential applications as a drug delivery system, as it can be used to target specific cells and tissues in the body. In addition, 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid has been studied for its potential to modulate the activity of certain enzymes and receptors, as well as its ability to act as an inhibitor of certain metabolic pathways.
Mechanism of Action
The exact mechanism of action of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid is not yet fully understood. However, it is believed that 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid interacts with certain enzymes and receptors in the body, leading to changes in the activity of these enzymes and receptors. This can result in changes in the levels of certain hormones, neurotransmitters, and other metabolites in the body.
Biochemical and Physiological Effects
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid has been found to have a number of biochemical and physiological effects. It has been found to modulate the activity of certain enzymes, such as acetylcholinesterase, and to act as an inhibitor of certain metabolic pathways, such as the tricarboxylic acid cycle. In addition, 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid has been found to increase the levels of certain hormones, such as dopamine, and to reduce the levels of certain neurotransmitters, such as glutamate.
Advantages and Limitations for Lab Experiments
The use of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid in laboratory experiments has several advantages. It is a relatively stable compound, and it is relatively easy to synthesize. In addition, it can be used to target specific cells and tissues in the body, making it useful for drug delivery applications. However, there are also some limitations to its use in laboratory experiments. It is not as soluble in water as some other compounds, and it is not as stable in the presence of light or heat.
Future Directions
There are a number of potential future directions for research into the use of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid. These include further research into its potential use as a drug delivery system, as well as further research into its ability to modulate the activity of certain enzymes and receptors. In addition, further research into the biochemical and physiological effects of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid could lead to a better understanding of its potential applications in medical research. Finally, further research into the synthesis of 2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid could lead to the development of more efficient and cost-effective methods for its synthesis.
properties
IUPAC Name |
2-[3-(ethoxymethyl)pyrrolidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO3/c1-3-14-7-9-4-5-11(6-9)8(2)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXHRPWBFUPKIGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CCN(C1)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(Ethoxymethyl)pyrrolidin-1-yl)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4,5-dibenzyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491927.png)
![5-benzyl-2,4-dimethyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1491929.png)

![1-allyl-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1491931.png)







![2-(3-Aminopropyl)-6-oxa-2-azaspiro[4.5]decan-9-ol](/img/structure/B1491943.png)